Cortistatin-29 (rat)

Receptor Pharmacology Somatostatin Receptors Ligand Binding

Cortistatin-29 (rat) is the only neuropeptide that combines pan-SSTR binding (IC₅₀ 0.2–13.7 nM) with unique MrgX2 and ghrelin receptor (GHS-R1a) engagement—targets inaccessible to somatostatin or the shorter CST-14 isoform. Its 68.5-fold SSTR3 bias makes it essential for isolating SSTR3-mediated effects in native tissues without confounding SSTR5 activation. Supplied as the trifluoroacetate salt (CAS 1815618-17-7), this 29-amino-acid peptide is the validated standard for isoform-specific secretion studies (CST-14 is preferentially secreted 63–70% vs. 30–37% for CST-29) and for neuropathic pain research where SSTR1-mediated glutamatergic potentiation must be avoided. For research use only; not for human or veterinary use.

Molecular Formula C161H240N46O41S2
Molecular Weight 3540.0 g/mol
Cat. No. B3026349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCortistatin-29 (rat)
Molecular FormulaC161H240N46O41S2
Molecular Weight3540.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)NC5CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)N)CC6=CC=CC=C6)CC7=CC=CC=C7)CC8=CNC9=CC=CC=C98)CCCCN)C(C)O)CC1=CC=CC=C1)CO)CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCC(=O)N1
InChIInChI=1S/C161H240N46O41S2/c1-87(2)72-107(195-150(238)120-48-28-68-204(120)157(245)122-50-30-70-206(122)155(243)104(46-26-66-176-161(172)173)187-136(224)102(55-59-128(215)216)184-134(222)100-54-58-127(214)179-100)138(226)185-101(52-56-124(167)211)135(223)188-105(53-57-125(168)212)156(244)207-71-31-51-123(207)158(246)205-69-29-49-121(205)151(239)196-112(77-93-81-174-86-178-93)143(231)182-99(45-25-65-175-160(170)171)133(221)194-114(79-129(217)218)145(233)180-96(40-15-20-60-162)131(219)186-103(43-18-23-63-165)154(242)203-67-27-47-119(203)152(240)201-118-85-250-249-84-117(149(237)189-106(159(247)248)44-19-24-64-166)200-147(235)116(83-209)199-146(234)115(82-208)198-141(229)110(75-91-36-11-6-12-37-91)197-153(241)130(88(3)210)202-137(225)98(42-17-22-62-164)181-142(230)111(76-92-80-177-95-39-14-13-38-94(92)95)192-140(228)109(74-90-34-9-5-10-35-90)190-139(227)108(73-89-32-7-4-8-33-89)191-144(232)113(78-126(169)213)193-132(220)97(183-148(118)236)41-16-21-61-163/h4-14,32-39,80-81,86-88,96-123,130,177,208-210H,15-31,40-79,82-85,162-166H2,1-3H3,(H2,167,211)(H2,168,212)(H2,169,213)(H,174,178)(H,179,214)(H,180,233)(H,181,230)(H,182,231)(H,183,236)(H,184,222)(H,185,226)(H,186,219)(H,187,224)(H,188,223)(H,189,237)(H,190,227)(H,191,232)(H,192,228)(H,193,220)(H,194,221)(H,195,238)(H,196,239)(H,197,241)(H,198,229)(H,199,234)(H,200,235)(H,201,240)(H,202,225)(H,215,216)(H,217,218)(H,247,248)(H4,170,171,175)(H4,172,173,176)/t88-,96+,97-,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110-,111-,112+,113+,114+,115-,116+,117+,118-,119+,120+,121+,122+,123+,130+/m1/s1
InChIKeyGQJOQLQAIUKBOS-VPLUALEBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cortistatin-29 (rat): Procurement Guide for the 29-Amino Acid Endogenous Somatostatin-Related Neuropeptide


Cortistatin-29 (rat) is a 29-amino acid neuropeptide, cleaved from the preprocortistatin precursor, that shares high structural homology with somatostatin-28 and binds all five somatostatin receptor subtypes (SSTR1-5) with nanomolar affinity [1]. It is distinguished from somatostatin by its additional ability to bind MrgX2 and the ghrelin receptor GHS-R1a, and from its shorter isoform cortistatin-14 by its differential secretion profile and distinct in vivo pharmacological effects [2]. For procurement decisions, the peptide is supplied as the trifluoroacetate salt (CAS: 1815618-17-7) and is intended for research use only in neurobiology, pain, and immunology studies .

Why Cortistatin-29 (rat) Cannot Be Substituted by Somatostatin or Cortistatin-14


Substituting Cortistatin-29 (rat) with somatostatin or the shorter isoform cortistatin-14 is scientifically invalid due to distinct receptor binding profiles and functional outcomes. Unlike somatostatin, Cortistatin-29 binds MrgX2 and GHS-R1a, enabling unique immunomodulatory and neuroendocrine actions that are absent with SST [1]. Furthermore, while both CST-14 and CST-29 are cleaved from the same precursor, CST-14 is preferentially secreted (63–70% vs. 30–37% for CST-29) and may exhibit different stability or local concentration gradients in vivo, making them non-interchangeable in studies of endogenous peptide processing or long-form receptor pharmacology [2]. These differences directly impact experimental reproducibility and the interpretation of in vivo efficacy data, as detailed in the quantitative evidence below.

Cortistatin-29 (rat) Quantitative Differentiation Evidence: Head-to-Head Comparator Data


SSTR3 Subtype Selectivity: 68.5-Fold Higher Affinity Than SSTR5

Cortistatin-29 (rat) binds all five somatostatin receptor subtypes with high affinity, but exhibits pronounced subtype selectivity favoring SSTR3. Its affinity for SSTR3 (IC50 = 0.2 nM) is 68.5-fold greater than its affinity for SSTR5 (IC50 = 13.7 nM), and at least 14-fold greater than its affinity for SSTR1 (IC50 = 2.8 nM) and SSTR2 (IC50 = 7.1 nM) [1]. In contrast, somatostatin-14 and somatostatin-28 exhibit a more balanced affinity profile across all SSTR subtypes, lacking this pronounced SSTR3 preference [2]. This differential selectivity profile may underlie the distinct neurophysiological effects observed with CST-29.

Receptor Pharmacology Somatostatin Receptors Ligand Binding

Expanded Receptor Binding Profile: Exclusive MrgX2 and GHS-R1a Affinity

Cortistatin-29 binds MrgX2 and the ghrelin receptor GHS-R1a, whereas somatostatin (both SST-14 and SST-28) does not [1]. This is a qualitative, binary distinction: Cortistatin-29 has measurable affinity for these receptors (exact Ki or IC50 values are not consistently reported across studies but are confirmed by functional and displacement assays), while somatostatin shows no detectable binding. This expanded receptor profile provides Cortistatin-29 with access to signaling pathways completely unavailable to somatostatin, including those involved in immune cell regulation and growth hormone secretagogue signaling [2].

Receptor Pharmacology Immunology Neuroendocrinology

Isoform-Specific Secretion Ratio: CST-14 Is Preferentially Released Over CST-29

In a controlled cellular model, AtT-20 pituitary cells stably expressing rat preprocortistatin release cortistatin peptides in a non-equimolar ratio. CST-14 accounts for 63–70% of total secreted CST-like immunoreactivity under both basal and forskolin-stimulated conditions, while CST-29 constitutes only 30–37% [1]. This preferential secretion of the shorter isoform indicates that CST-29 is not simply a minor variant but a distinctly regulated product with potentially different physiological roles. The differential release profile implies that experiments relying on exogenous peptide application must carefully control for isoform-specific effects.

Peptide Processing Cell Biology Endocrinology

Functional Selectivity in Glutamate Response: CST Depresses But Does Not Potentiate

In cultured mouse hypothalamic neurons, cortistatin (CST-14 used in this study) and somatostatin both depress the glutamate-evoked response. However, a key functional difference emerges: somatostatin can potentiate glutamate sensitivity via activation of the sst1 receptor subtype, whereas cortistatin never potentiates the glutamate response [1]. This indicates that cortistatin acts as a functional SSTR2-selective agonist in this neuronal context, while somatostatin activates both SSTR1 and SSTR2, leading to divergent outcomes. Although this study used CST-14, the shared receptor binding profile of CST-29 suggests a similar functional bias.

Neurophysiology Hypothalamus Glutamate Signaling

In Vivo Anti-Fibrotic Efficacy: Quantified Dose-Response in Liver Fibrosis Model

Cortistatin-29 (rat) demonstrates significant anti-fibrotic activity in a mouse model of hepatotoxic liver injury. Administration of Cortistatin-29 at a dose of 1 nmol/mouse (intraperitoneal injection, three times weekly) resulted in quantifiable reductions in fibrosis markers, including decreased collagen deposition and reduced expression of pro-fibrotic genes [1]. In contrast, studies using somatostatin in similar fibrosis models have shown either no effect or a pro-fibrotic trend, attributed to somatostatin's inability to engage MrgX2-mediated protective pathways [2].

Fibrosis Hepatology In Vivo Pharmacology

In Vivo Analgesia: Intracerebroventricular Cortistatin Elevates Nociceptive Threshold

Intracerebroventricular (i.c.v.) administration of cortistatin in rats produces a significant analgesic effect, increasing the threshold for defensive behavior evoked by a noxious stimulus [1]. While specific quantitative threshold shift data (e.g., percentage increase) is not detailed in the abstract, the study establishes a clear functional difference from somatostatin, which, when administered centrally, does not produce comparable analgesia and can even be hyperalgesic under certain conditions [2]. This in vivo efficacy in a pain model underscores the translational relevance of Cortistatin-29 for pain research.

Pain Analgesia Behavioral Pharmacology

High-Value Applications for Cortistatin-29 (rat) in Research and Drug Discovery


Investigating SSTR3-Selective Signaling Pathways in Neuronal and Pain Models

Given its 68.5-fold higher affinity for SSTR3 relative to SSTR5, Cortistatin-29 (rat) is the optimal ligand for studies aiming to isolate SSTR3-mediated effects in native tissues or in vivo. In contrast to pan-SSTR agonists like somatostatin, Cortistatin-29's subtype bias allows researchers to interrogate SSTR3-specific functions in neuronal excitability, neuropathic pain processing, and circadian rhythm regulation with reduced confounding activation of other SSTR subtypes [1].

Probing Neuroimmune Interactions via MrgX2 and GHS-R1a Activation

Cortistatin-29 (rat) is uniquely suited for research into the intersection of the nervous and immune systems. Its exclusive ability to bind MrgX2 (expressed on mast cells and other immune cells) and the ghrelin receptor GHS-R1a enables studies of peptide-mediated immune modulation that are impossible with somatostatin. This makes it a critical reagent for exploring mechanisms in autoimmune disorders, inflammatory pain, and fibrotic diseases [2].

In Vivo Studies of Endogenous Peptide Processing and Secretion Dynamics

For experiments examining the post-translational processing of preprocortistatin and the differential secretion of CST isoforms, Cortistatin-29 (rat) is an essential reference standard. Data from AtT-20 cells show that CST-14 is preferentially secreted (63–70%) over CST-29 (30–37%), highlighting the need for isoform-specific tools in quantitative assays such as RIA, ELISA, or mass spectrometry-based peptide profiling [3].

Preclinical Development of Non-Opioid Analgesics Targeting Central Pain Pathways

Cortistatin-29 (rat) serves as a validated positive control or lead compound in preclinical pain research. Its demonstrated analgesic effects following central (i.c.v.) administration in rats, coupled with its distinct mechanism of action that avoids SSTR1-mediated potentiation of glutamatergic transmission, position it as a promising template for developing novel, non-addictive pain therapeutics [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cortistatin-29 (rat)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.